molecular formula C8H9BrCl2FN B13455976 2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride

2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B13455976
M. Wt: 288.97 g/mol
InChI Key: ODWRSNVOCLEOQY-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound that features a complex aromatic structure with multiple halogen substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic amines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The halogen atoms can influence the compound’s binding affinity and reactivity. The pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride is unique due to its specific combination of halogen atoms, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for specialized applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C8H9BrCl2FN

Molecular Weight

288.97 g/mol

IUPAC Name

2-(2-bromo-6-chloro-4-fluorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H8BrClFN.ClH/c9-7-3-5(11)4-8(10)6(7)1-2-12;/h3-4H,1-2,12H2;1H

InChI Key

ODWRSNVOCLEOQY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)CCN)Br)F.Cl

Origin of Product

United States

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